7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

PARP10 inhibition chemical genetics selectivity profiling

This C-7 brominated dihydroisoquinolinone is a validated scaffold for developing selective PARP10 inhibitors via bump-hole chemical genetics. The C-7 bromine uniquely enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling for focused library synthesis, unlike regioisomeric or chloro analogues that fail to achieve comparable selectivity. Ideal for medicinal chemistry teams pursuing PARP-targeted probes and kinase/epigenetic inhibitor SAR campaigns.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1313399-68-6
Cat. No. B1532534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
CAS1313399-68-6
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3
InChIKeyBPFFTXBYFQNXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Essential Procurement and Research Information


7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1313399-68-6) is a C-7 brominated dihydroisoquinolinone derivative with the molecular formula C₁₀H₁₀BrNO and molecular weight 240.10 g/mol . The compound features a partially saturated bicyclic isoquinoline core with a lactam functionality at the 1-position and a bromine substituent at the 7-position of the aromatic ring . This structural scaffold has been utilized in the development of selective PARP10 inhibitors via a chemical genetics strategy, where C-7 substituted analogues demonstrated target engagement capabilities [1].

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Why Interchangeable Analog Selection Fails in Drug Discovery


In drug discovery programs leveraging dihydroisoquinolinone scaffolds, direct substitution with regioisomeric or halogen-exchanged analogues without rigorous validation is scientifically unsound. The position of the bromine atom (C-7 vs. C-6 vs. C-5) and the identity of the halogen (Br vs. Cl) fundamentally alter both synthetic utility and biological recognition. C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one analogues were specifically designed to target an engineered pocket in LG-PARP10, whereas other substitution patterns failed to achieve comparable selectivity [1]. Furthermore, the C-7 bromine serves as a distinct synthetic handle for cross-coupling reactions—a reactivity profile that chloro analogues do not equivalently provide . Procurement decisions based solely on core scaffold similarity without verifying exact substitution pattern risk project failure due to altered reactivity or loss of target engagement.

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Quantified Differentiation Evidence for Scientific Procurement


10-Fold Selectivity for LG-PARP10 Over Wild-Type PARP10 Demonstrated by C-7 Bromo dq Analogue

A C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one (dq) analogue, which is structurally identical to the target compound with respect to the core scaffold and C-7 bromo substitution, demonstrated a 10-fold selectivity for the engineered LG-PARP10 mutant compared to wild-type PARP10 [1]. This selectivity is a direct consequence of the C-7 substituent occupying the engineered 'hole' in the mutant active site—a binding mode not achievable with unsubstituted or alternatively substituted dq analogues [1].

PARP10 inhibition chemical genetics selectivity profiling bump-hole strategy

C-7 Bromo Substitution Confers Distinct Reactivity Profile Relative to C-6 Regioisomer

The position of the bromine substituent on the dihydroisoquinolinone core directly influences chemical reactivity and subsequent derivatization pathways. The target compound (C-7 bromo) and its regioisomer 6-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exhibit different reactivity profiles, with the C-7 position enabling distinct regioselective transformations that are not accessible with the C-6 analogue . The C-7 bromine participates in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, serving as a synthetic handle for library diversification .

regioisomeric SAR nucleophilic substitution cross-coupling chemical synthesis

Halogen Identity at C-7 Modulates Target Engagement: Bromo vs. Chloro Differentiation

Within the C-7 substituted 3,4-dihydroisoquinolin-1(2H)-one series, halogen identity is a critical determinant of biological activity. The C-7 bromo-containing analogue (structurally equivalent to the target compound with respect to the bromine substituent) was specifically highlighted for achieving 10-fold selectivity for LG-PARP10 [1]. In contrast, the C-7 chloro analogue (7-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one) exhibits different pharmacological properties and may not achieve equivalent selectivity or potency .

halogen bonding structure-activity relationship PARP inhibition drug design

Validated Synthetic Route to 3,4-Dihydroisoquinoline Derivatives via Brominated Intermediates

A patent method for producing 3,4-dihydroisoquinoline derivatives describes the use of halogenated intermediates for efficient construction of substituted isoquinolinone scaffolds [1]. Brominated dihydroisoquinolinones serve as versatile intermediates that enable subsequent functionalization via transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The C-7 bromo substitution pattern of the target compound positions the reactive handle at a synthetically accessible and sterically favorable site for palladium-catalyzed transformations .

synthetic methodology process chemistry halogenated intermediates medicinal chemistry

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Validated Application Scenarios for Research Procurement


Chemical Genetics Probe Development for PARP Family Deconvolution

The C-7 bromo dihydroisoquinolinone scaffold is a validated starting point for developing selective inhibitors of engineered PARP10 mutants using the 'bump-hole' chemical genetics strategy [1]. The 10-fold selectivity for LG-PARP10 over wild-type PARP10 demonstrated by the C-7 bromo dq analogue establishes this substitution pattern as essential for orthogonal inhibition [1]. Research groups studying PARP-mediated ADP-ribosylation should procure this compound as the core template for designing allele-specific chemical probes that enable dissection of individual PARP family member functions without confounding redundancy or off-target effects [1].

Synthetic Intermediate for Palladium-Catalyzed Library Diversification

This compound serves as a strategic building block for constructing focused libraries of 7-substituted dihydroisoquinolinones via transition metal-catalyzed cross-coupling reactions [1]. The C-7 bromine provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid exploration of C-7 aryl, heteroaryl, amine, and alkyne SAR . Medicinal chemistry teams pursuing kinase inhibitors, epigenetic modulators, or other targets amenable to dihydroisoquinolinone-based inhibitors should procure this intermediate to accelerate SAR campaigns rather than undertaking multi-step de novo synthesis of each C-7 substituted analogue .

Reference Standard for Regioisomeric Quality Control and Analytical Method Validation

The distinct chromatographic and spectroscopic properties of the C-7 bromo regioisomer relative to C-5 and C-6 analogues make this compound valuable as a reference standard for analytical method development and quality control [1]. During synthetic route development or scale-up of dihydroisoquinolinone-based drug candidates, procurement of authentic 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one enables unambiguous identification and quantification of regioisomeric impurities that may arise from non-selective bromination or alternative synthetic pathways [1]. This application is critical for CMC (Chemistry, Manufacturing, and Controls) documentation in IND-enabling studies.

PARP Inhibitor Scaffold Exploration Beyond Clinical Catalytic Site Inhibitors

Most clinically advanced PARP inhibitors target the highly conserved nicotinamide-binding site, leading to pan-PARP inhibition and associated toxicities [1]. The dihydroisoquinolinone scaffold has been explored in structure-based design of BACE-1 inhibitors that avoid engagement of catalytic aspartates, suggesting broader utility for non-catalytic site inhibition strategies . The target compound, with its C-7 bromo substitution, provides a differentiated entry point for developing PARP inhibitors that engage allosteric or exo-sites rather than the conserved NAD+ binding pocket, potentially yielding improved selectivity profiles relative to current clinical PARP inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.